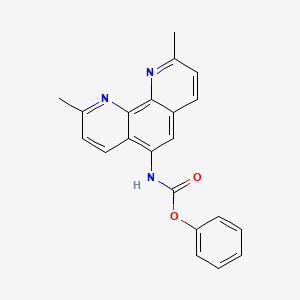
4-Methylthiazole-2-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylthiazole-2-sulfinicacid is a heterocyclic organic compound that contains a thiazole ring with a methyl group at the 4-position and a sulfinic acid group at the 2-position Thiazole rings are known for their aromaticity and are found in various biologically active molecules
Méthodes De Préparation
The synthesis of 4-Methylthiazole-2-sulfinicacid typically involves the reaction of 4-methylthiazole with an oxidizing agent to introduce the sulfinic acid group at the 2-position. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve this transformation. Industrial production methods may involve similar oxidative processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-Methylthiazole-2-sulfinicacid undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to a sulfonic acid group using strong oxidizing agents such as potassium permanganate.
Reduction: The sulfinic acid group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methyl group.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include 4-Methylthiazole-2-sulfonic acid, 4-Methylthiazole-2-thiol, and substituted thiazole derivatives.
Applications De Recherche Scientifique
4-Methylthiazole-2-sulfinicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given the biological activities associated with thiazole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive thiazole ring.
Mécanisme D'action
The mechanism of action of 4-Methylthiazole-2-sulfinicacid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to antimicrobial, anti-inflammatory, and anticancer effects.
Comparaison Avec Des Composés Similaires
4-Methylthiazole-2-sulfinicacid can be compared with other thiazole derivatives, such as:
4-Methylthiazole-2-sulfonic acid: This compound has a sulfonic acid group instead of a sulfinic acid group, making it more oxidized and potentially more reactive.
4-Methylthiazole-2-thiol: This compound has a thiol group instead of a sulfinic acid group, giving it different reactivity and potential biological activities.
2,4-Disubstituted thiazoles: These compounds have various substituents at the 2- and 4-positions, leading to a wide range of biological activities and applications.
The uniqueness of this compound lies in its specific combination of a methyl group and a sulfinic acid group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4H5NO2S2 |
|---|---|
Poids moléculaire |
163.2 g/mol |
Nom IUPAC |
4-methyl-1,3-thiazole-2-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S2/c1-3-2-8-4(5-3)9(6)7/h2H,1H3,(H,6,7) |
Clé InChI |
LHSYJGOBWOPHSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


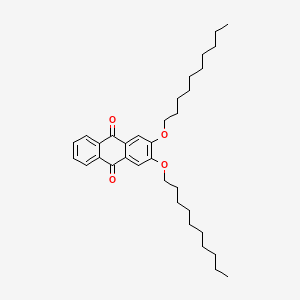
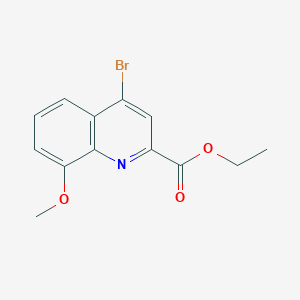

![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
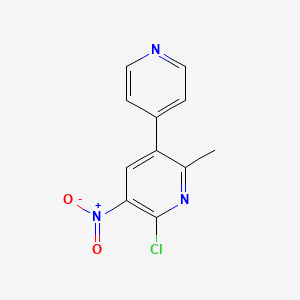




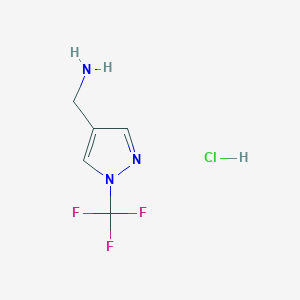
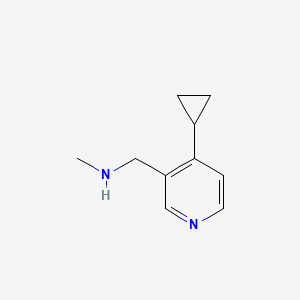

![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)
